ethyl (S)-2-amino-2-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (S)-2-amino-2-phenylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a chiral center, which is bonded to an amino group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (S)-2-amino-2-phenylbutanoate can be synthesized through several methods. One common approach involves the esterification of (S)-2-amino-2-phenylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl (S)-2-amino-2-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed:
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Ethyl (S)-2-amino-2-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl (S)-2-amino-2-phenylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active (S)-2-amino-2-phenylbutanoic acid, which may interact with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Ethyl (S)-2-amino-2-phenylbutanoate can be compared with other similar compounds such as:
Ethyl ®-2-amino-2-phenylbutanoate: The enantiomer of the compound, which may exhibit different biological activities.
Ethyl 2-amino-3-phenylpropanoate: A structurally similar compound with a different carbon chain length.
Ethyl 2-amino-2-phenylacetate: Another ester with a different substitution pattern on the carbon chain.
The uniqueness of this compound lies in its specific chiral configuration and the presence of both an amino and a phenyl group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-2-phenylbutanoate |
InChI |
InChI=1S/C12H17NO2/c1-3-12(13,11(14)15-4-2)10-8-6-5-7-9-10/h5-9H,3-4,13H2,1-2H3/t12-/m0/s1 |
InChI Key |
JLEZVTIYNCKTNH-LBPRGKRZSA-N |
Isomeric SMILES |
CC[C@](C1=CC=CC=C1)(C(=O)OCC)N |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.